molecular formula C22H17N3O3S2 B2841565 N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide CAS No. 1209588-33-9

N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide

Cat. No.: B2841565
CAS No.: 1209588-33-9
M. Wt: 435.52
InChI Key: WLMWEQBPSXYPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a thiophene ring, an indole moiety, and a quinoline sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Thiophene-2-carbonyl Group: This step involves the acylation of the indole nitrogen with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Quinoline Sulfonamide: The final step involves the sulfonation of quinoline with chlorosulfonic acid, followed by coupling with the indole-thiophene intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of biological pathways involving sulfonamides.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, leading to antimicrobial effects. Additionally, the compound’s ability to interact with various biological receptors and enzymes can modulate signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.

Uniqueness

N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide is unique due to its combination of a thiophene ring, an indole moiety, and a quinoline sulfonamide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c26-22(19-6-3-13-29-19)25-12-10-15-8-9-17(14-18(15)25)24-30(27,28)20-7-1-4-16-5-2-11-23-21(16)20/h1-9,11,13-14,24H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMWEQBPSXYPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.